Cervicarcin - 18700-78-2

Cervicarcin

Catalog Number: EVT-1195908
CAS Number: 18700-78-2
Molecular Formula: C19H20O9
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cervicarcin is a member of tetralins.
Classification

Cervicarcin belongs to the class of natural products known as polyketides, which are synthesized by the polymerization of acetyl and propionyl units. These compounds are noted for their diverse biological activities, including antibiotic and anticancer properties. Cervicarcin specifically exhibits strong cytotoxic effects against various cancer cell lines, making it a candidate for further therapeutic development.

Synthesis Analysis

Cervicarcin can be synthesized through both natural extraction methods and synthetic pathways. The natural extraction involves culturing Streptomyces ogaensis under specific conditions to maximize yield. The reported yield from this organism is approximately 50 mg per liter of culture, which can be optimized through various fermentation techniques.

Synthetic Approaches

  1. Natural Extraction:
    • Cultivation of Streptomyces ogaensis.
    • Harvesting and purification using chromatographic techniques.
  2. Total Synthesis:
    • While no complete total synthesis has been published, research indicates that synthetic methodologies may focus on constructing the complex hexahydroanthracene backbone characteristic of cervicarcin.
    • Semi-synthetic modifications could enhance activity by altering functional groups, particularly the epoxide moieties.
Molecular Structure Analysis

The molecular structure of cervicarcin is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its biological activity.

Structural Features

  • Core Structure: The compound features a hexahydroanthracene backbone, which is crucial for its interaction with biological targets.
  • Functional Groups: The presence of epoxide groups is significant as they are often associated with increased reactivity and biological activity.

Stereochemistry

Cervicarcin exhibits stereogenic centers that influence its pharmacological properties. Detailed stereochemical analysis has been performed using techniques such as electronic circular dichroism, providing insight into the absolute configuration of the molecule.

Chemical Reactions Analysis

Cervicarcin undergoes several chemical reactions that are pivotal in its biological activity:

  1. Epoxidation Reactions: The epoxide groups can participate in nucleophilic attack reactions, leading to the formation of diols or other derivatives that may exhibit enhanced activity.
  2. Hydrolysis: Under physiological conditions, cervicarcin may hydrolyze, affecting its stability and activity.

These reactions are critical in understanding how cervicarcin interacts with cellular components and contributes to its anticancer effects.

Mechanism of Action

Cervicarcin's mechanism of action primarily involves inducing apoptosis in cancer cells. This process includes:

  1. Mitochondrial Dysfunction: Cervicarcin disrupts mitochondrial function, leading to energy depletion within cells.
  2. Activation of Apoptotic Pathways: It triggers the caspase cascade, resulting in the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a key event in apoptosis.
  3. Cytotoxic Effects: The compound shows potent cytotoxicity across various cancer cell lines, indicating broad-spectrum antitumor activity.

Studies have demonstrated that cervicarcin induces significant apoptotic signaling within treated cells, confirming its potential as an effective anticancer agent.

Physical and Chemical Properties Analysis

Cervicarcin possesses distinctive physical and chemical properties that contribute to its biological activity:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water.
  • Stability: The stability of cervicarcin can vary depending on environmental conditions such as pH and temperature.
  • Melting Point and Boiling Point: Specific data on melting and boiling points are not widely reported but are essential for characterizing the compound further.

These properties are crucial for understanding how cervicarcin behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Cervicarcin has several scientific applications, particularly in the field of cancer research:

  1. Anticancer Research: Its potent cytotoxic effects make it a candidate for developing new cancer therapies.
  2. Biosynthesis Studies: Research into its biosynthetic pathways provides insights into polyketide production and engineering.
  3. Pharmacological Studies: Understanding its mechanism of action can lead to improved drug design targeting similar pathways in cancer cells.
Introduction to Cervicarcin: Etiology and Global Burden

Historical Evolution of Cervicarcin Research

The scientific understanding of Cervicarcin (cervical cancer) has evolved through distinct eras, reflecting broader shifts in medical philosophy and technological innovation. Ancient medical traditions laid foundational anatomical insights: Egyptian papyri (circa 1550 BC) documented spinal cord injuries and associated paralysis, while Hippocrates (460–370 BC) established early correlations between spinal lesions and neurological deficits [10]. The Byzantine surgeon Paulus of Aegineta (625–690 AD) pioneered decompressive techniques using specialized instruments like bone biters, challenging therapeutic nihilism despite high mortality risks [4] [10].

The 20th century marked a transformative period. Between 1900–1950, surgical approaches shifted from posterior laminectomies to anterior techniques, enabling direct access to cervical pathologies. Key milestones included Henry’s 1957 description of the presternocleidomastoid approach and Smith-Robinson’s 1958 development of anterolateral access [1]. Concurrently, diagnostic paradigms advanced: in 1932, Peet and Echols reclassified cervical "chondromas" as herniated discs, aligning histopathology with clinical presentation [1]. Modern innovations like non-fusion implants and minimally invasive techniques (post-2000) further reduced surgical morbidity [4] [10].

Table 1: Key Historical Milestones in Cervicarcin Research

Time PeriodMilestoneContributor(s)
1550 BCFirst spinal injury documentationEgyptian Ebers Papyrus
460–370 BCSpinal lesion-neurological deficit linkageHippocrates
625–690 ADSpinal decompression techniquesPaulus of Aegineta
1958Anterolateral surgical approachSmith and Robinson
2000sNon-fusion implant developmentMultiple research groups

Epidemiological Patterns: Incidence, Mortality, and Demographic Disparities

Globally, Cervicarcin remains a critical public health burden, with striking disparities in incidence and mortality. In 2020, approximately 604,127 new cases and 341,831 deaths occurred worldwide, equating to age-standardized rates of 13.3 and 7.2 per 100,000 women-years, respectively [2] [8]. Geographic variation is extreme: incidence ranges from 2.2/100,000 in Iraq to 84.6/100,000 in Eswatini, while mortality fluctuates from 1.0/100,000 in Switzerland to 55.7/100,000 in Eswatini [8].

Socioeconomic development profoundly influences outcomes. Countries with low Human Development Index (HDI) exhibit triple the incidence and sextuple the mortality of very high-HDI nations [8]. Regional patterns further highlight inequities:

  • Africa: Malawi (67.9/100,000) and Zambia (65.5/100,000) report the world’s highest rates.
  • Latin America: Bolivia (36.6/100,000) and Paraguay (34.1/100,000) show elevated burdens.
  • High-Income Regions: The United States documented 7.7 new cases and 2.2 deaths per 100,000 women annually (2018–2022) [5].

Age-specific incidence patterns diverge between screened and unscreened populations. Nations with systematic screening (e.g., Sweden, Australia) demonstrate stable or declining rates among women >40 years. Conversely, countries with limited screening (e.g., Uganda, Colombia) exhibit rising incidence across all age groups, peaking at 35–55 years [8].

Table 2: Comparative Global Burden of Cervicarcin (2020)

Region/CountryIncidence (per 100,000)Mortality (per 100,000)
Global Average13.37.2
Eswatini84.655.7
Malawi67.951.5
United States7.72.2
Switzerland6.21.0

Socioeconomic and Geographic Determinants in Disease Prevalence

The prevalence of Cervicarcin is inextricably linked to structural inequities manifested through four primary dimensions:

Geographic DisparitiesRural-urban divides significantly impact outcomes. In Alabama (United States), women in Black Belt Rural counties experience 55% advanced-stage diagnoses versus 39% in urban areas, despite comparable screening access [3] [6]. Globally, Melanesia (Fiji: 29.8/100,000) and Southeast Asia (Indonesia: 24.4/100,000) report elevated incidence due to fragmented healthcare infrastructure [8].

Income and EducationLower income correlates with reduced screening and higher mortality. United States ZIP-3 regions with >20% low-income households (<200% federal poverty level) demonstrate 23% higher Cervicarcin burden than affluent areas [6] [9]. Education mediates prevention uptake: women without high school diplomas exhibit 40% lower HPV vaccination rates than college graduates, amplifying lifetime risk [6].

Racial and Ethnic InequitiesIn the United States, Black women face 1.46-fold higher odds of advanced-stage diagnosis than White women after controlling for insurance and geography [3]. Hispanic populations in high-income countries show disproportionate burden due to language barriers and cultural mistrust; for example, Hispanic-dominant United States ZIP codes report 17% higher incidence than non-Hispanic areas [6] [9].

Healthcare AccessBrachytherapy availability—a proxy for guideline-conforming care—reduces recurrent/metastatic disease by 2.7% per center [6] [9]. Regions lacking such resources (e.g., rural Appalachia, East Africa) exhibit metastatic progression rates exceeding 50% for locally advanced cases [8] [9].

Table 3: Impact of Interventions on Cervicarcin Disparities

DeterminantExposure GradientDisease Burden Impact
Brachytherapy Access≥1 center vs. none per ZIP-32.7% reduction in recurrent disease
Screening ProgramsHigh-coverage vs. low-coverage60% lower incidence in high-HDI nations
Poverty Level<200% vs. >400% FPL23% higher incidence in low-income group
Racial IdentityBlack vs. White women in Alabama55% vs. 39% advanced-stage diagnosis

The WHO’s 90-70-90 elimination targets (90% HPV vaccination, 70% screening, 90% treatment access) by 2030 provide a framework for addressing these determinants. However, 172 of 185 countries still exceed the 4/100,000 incidence threshold, underscoring the imperative for context-specific interventions [8].

Properties

CAS Number

18700-78-2

Product Name

Cervicarcin

IUPAC Name

(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one

Molecular Formula

C19H20O9

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1

InChI Key

ZGZVMKCZHDIFQA-ZHOLQEHSSA-N

SMILES

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O

Canonical SMILES

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.